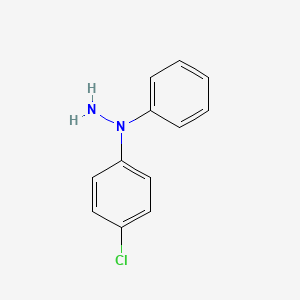

1-(4-Chlorophenyl)-1-phenylhydrazine

描述

属性

分子式 |

C12H11ClN2 |

|---|---|

分子量 |

218.68 g/mol |

IUPAC 名称 |

1-(4-chlorophenyl)-1-phenylhydrazine |

InChI |

InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,14H2 |

InChI 键 |

HZOKZZNMIDZZFK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)N |

产品来源 |

United States |

相似化合物的比较

Structural Variations in Arylhydrazine Derivatives

The compound’s key structural feature is the hydrazine bridge (-NH-NH-) linking two aromatic rings. Comparisons with similar compounds reveal how substituent modifications influence geometry and properties:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase planarity and rigidity, favoring π-π stacking .

- Bulky aliphatic substituents (e.g., cyclohexyl in NCL259) reduce crystallinity but improve membrane permeability .

- Heteroaromatic rings (e.g., thiophene) enhance electronic delocalization, impacting redox properties .

Physicochemical Properties

Data from spectroscopic and crystallographic studies:

Note: The phenyl group in this compound reduces solubility but improves thermal stability compared to simpler hydrazines .

准备方法

Diazotization of 4-Chloroaniline

Diazotization involves treating 4-chloroaniline with sodium nitrite (NaNO₂) under acidic conditions (HCl) at 5–10°C to form a diazonium salt. This exothermic reaction requires careful temperature control to prevent premature decomposition. The resulting diazonium salt is highly reactive and must be stabilized in aqueous solution before proceeding to reduction.

Reduction Pathways for Diazonium Salts

Reduction of the diazonium salt to the corresponding hydrazine derivative is achieved using ammonium sulfite or sodium pyrosulfite (Na₂S₂O₅). Ammonium sulfite offers advantages in solubility, preventing caking during mixing and ensuring homogeneous reaction conditions. In contrast, sodium pyrosulfite enables faster reductions (30 minutes vs. 3–4 hours) but requires stricter pH control (6–8).

Stepwise Synthesis Protocols

Diazotization and Reduction Using Ammonium Sulfite (Patent CN103910650A)

-

Diazotization :

-

4-Chloroaniline (38.7 kg) is dissolved in hydrochloric acid (109 kg, 3 equivalents) and water (82 kg) at 60°C.

-

After cooling to 5–10°C, a 20% sodium nitrite solution is added until starch-iodide paper indicates excess nitrous acid (blue coloration).

-

The diazonium salt precipitates as fine crystals, maintained at pH 1–2 for stability.

-

-

Reduction :

-

Acidification and Crystallization :

Sodium Pyrosulfite-Mediated Reduction (Patent CN101134734A)

-

Single-Step Reduction :

-

Diazonium salts derived from 4-chloroaniline are treated with sodium pyrosulfite at pH 7–9 and 10–35°C.

-

This method achieves complete reduction in 30 minutes, though secondary reductions may occur with electron-donating substituents (e.g., -OCH₃), necessitating zinc powder in acetic acid at 60–80°C.

-

Comparative Analysis of Reducing Agents

Ammonium sulfite minimizes side reactions due to high byproduct solubility, whereas sodium pyrosulfite prioritizes speed at the expense of additional purification steps.

Acidification and Crystallization Dynamics

Crystallization of this compound is initiated by adding 20% HCl to the reduced intermediate. Key factors include:

-

Temperature Gradient : Slow cooling from 70°C to 15°C ensures large, pure crystals.

-

Washing Protocol : Crude product is washed with cold water (5–10°C) to remove residual ammonium salts, enhancing purity to >99%.

Challenges in Byproduct Management

Diazonium Salt Decomposition

Excessive nitrous acid or elevated temperatures (>10°C) during diazotization can degrade the diazonium salt into phenolic byproducts. Stabilizing the solution at pH 1–2 mitigates this risk.

Secondary Reduction Reactions

Electron-rich aryl groups (e.g., -OCH₃) may undergo over-reduction. Patent CN101134734A addresses this by introducing zinc powder in acetic acid, selectively reducing nitro groups without affecting hydrazine linkages.

Industrial-Scale Optimization Strategies

-

Continuous Flow Reactors :

-

Solvent Recycling :

-

Real-Time pH Monitoring :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-1-phenylhydrazine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted phenylhydrazines and carbonyl-containing precursors. For example, 4-chlorophenylhydrazine reacts with ketones (e.g., acetophenone derivatives) under acidic or reflux conditions. A reported method achieved a 74% yield using 4-chlorophenylhydrazine and cyclohexanone derivatives, followed by recrystallization in ethanol for purification . Optimization strategies include adjusting stoichiometry, reaction time (e.g., 6–12 hours), and temperature (80–100°C). Purity can be confirmed via melting point analysis (e.g., 133–134°C) and chromatographic techniques (TLC/HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and hydrazine NH protons (δ ~3.0–5.0 ppm, depending on substitution). For example, in a related indazole derivative, the NH proton appeared at δ 8.07 ppm .

- IR Spectroscopy : Look for carbonyl (C=O, ~1670 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, and %N (e.g., C: 63.29%, H: 4.49%, N: 11.36%) .

Q. What are the primary reactivity patterns of this compound in heterocyclic synthesis?

- Methodology : The hydrazine group participates in cyclization reactions. For example, reacting with ketones via Fischer indole synthesis forms indole derivatives under acid catalysis. Similarly, condensation with α,β-unsaturated carbonyl compounds yields pyrazoles or triazines. A study demonstrated its use in synthesizing 1H-pyrazole-3-carboxylic acid esters via reaction with ethyl acetoacetate derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

- Methodology :

- Solvent Effects : Ensure consistency in deuterated solvents (e.g., DMSO-d6 vs. CDCl3), as solvent polarity impacts chemical shifts.

- Dynamic Effects : Check for tautomerism or rotational barriers (e.g., hindered rotation in hydrazine derivatives) using variable-temperature NMR.

- Cross-Validation : Combine NMR with LC-MS (e.g., ESI-MS m/z = 474.5 [M+1] in related compounds) or X-ray crystallography for unambiguous assignments .

Q. What strategies improve synthetic yield in large-scale preparations?

- Methodology :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate condensation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield.

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for impurity removal .

Q. How does the 4-chlorophenyl substituent influence the compound’s stability and reactivity?

- Methodology :

- Electron-Withdrawing Effects : The chlorine atom increases electrophilicity at the hydrazine nitrogen, enhancing reactivity in nucleophilic additions.

- Stability Studies : Monitor thermal decomposition via TGA/DSC; decomposition products include HCl and nitrogen oxides. Store under inert gas (N₂/Ar) to prevent oxidation .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (H315/H319 hazards).

- Ventilation : Work in a fume hood to mitigate inhalation risks (H335).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Decomposition products (e.g., HCl gas) require neutralization with alkaline scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。